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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylbenzo[d]thiazole is a heterocyclic aromatic compound featuring a benzene ring
fused to a thiazole ring, with a phenyl substituent at the 5-position. This scaffold is of significant
interest in medicinal chemistry and materials science due to the diverse biological activities and
intriguing photophysical properties exhibited by its derivatives.[1][2] This guide provides a
comprehensive overview of the core physicochemical properties of 5-Phenylbenzo[d]thiazole,
including its molecular structure, proposed synthesis, and detailed characterization based on
spectroscopic and physical data extrapolated from closely related analogues. Experimental
protocols and in-depth analysis of expected data are presented to offer a predictive yet robust
profile for this compound, serving as a foundational resource for researchers.

Molecular Structure and Core Properties

5-Phenylbenzo[d]thiazole belongs to the benzothiazole family, a class of compounds known
for their stability and wide range of applications.[3][4] The fusion of the electron-rich benzene
and thiazole rings, combined with the additional phenyl group, results in an extended -
conjugated system. This electronic structure is the primary determinant of its chemical
reactivity, spectroscopic behavior, and potential as a pharmacophore or functional material.
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Property Value Source
Molecular Formula Ci13HoNS [5]
Molecular Weight 211.28 g/mol [5]
CAS Number 91804-56-7 [5]
) C1=CC=C(C=C1)C2=CC3=C(
Canonical SMILES N/A
C=C2)N=CS3

N/A (Specific InChl Key not
InChl Key S N/A
publicly indexed)

Synthesis of 5-Phenylbenzo[d]thiazole

While a specific documented synthesis for 5-phenylbenzo[d]thiazole is not readily available in
peer-reviewed literature, a robust synthetic route can be designed based on established
methods for creating substituted benzothiazoles. The most common and effective method is
the condensation reaction between a substituted 2-aminothiophenol and an aldehyde, often
referred to as the Jacobs-Gould reaction pathway. For 5-phenylbenzo[d]thiazole, the key
precursors would be 4-phenyl-2-aminothiophenol and a suitable one-carbon source like
formaldehyde or its equivalent.

An alternative and likely more direct approach for this specific isomer involves a Suzuki cross-
coupling reaction, a powerful method for forming carbon-carbon bonds. This approach offers
high yields and functional group tolerance.[6]

Proposed Synthetic Workflow: Suzuki Cross-Coupling

This protocol is designed to be self-validating, with clear checkpoints for characterization. The
choice of a Suzuki coupling is based on its reliability and the commercial availability of the
necessary precursors.
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Caption: Proposed Suzuki coupling workflow for the synthesis of 5-Phenylbenzo[d]thiazole.
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Step-by-Step Experimental Protocol

o Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 5-
bromobenzo[d]thiazole (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

o Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4) (0.05 eq).

» Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1
ratio).

e Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

» Work-up: After cooling to room temperature, quench the reaction with water. Extract the
agueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry
over anhydrous magnesium sulfate.

« Purification: Filter the drying agent and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield pure 5-Phenylbenzo[d]thiazole.

o Characterization: Confirm the structure and purity of the final product using NMR, Mass
Spectrometry, and IR spectroscopy. Determine the melting point.

Physicochemical Characterization

The following properties are predicted based on data from analogous compounds, particularly
2-phenylbenzothiazole and other substituted benzothiazoles.

Physical Properties
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- " Predicted Value / Rationale | Comparative
roper
S Description Data

2-Phenylbenzothiazole has a
melting point of 112-113 °C.[7]
The 5-phenyl isomer is
Melting Point 110-115°C expected to have a similar
melting point due to
comparable molecular weight

and crystal packing forces.

High molecular weight and
aromatic nature suggest a high
. . boiling point. 2-Methyl-5-
Boiling Point > 300 °C (at atm. pressure) ) )
phenylbenzothiazole boils at
209-210 °C at reduced

pressure (8 Torr).[8]

Phenyl-substituted
) ] benzothiazoles are typically
Appearance White to pale yellow solid ) )
crystalline solids at room

temperature.[7][9]

) ) The aromatic, non-polar nature
Insoluble in water. Soluble in , _
] . of the molecule dictates its
common organic solvents like

o Dichloromethane (DCM), _ o
Solubility parent benzothiazole which is
Chloroform (CHCIs), Ethyl
Acetate (EtOAc), and Dimethyl

Sulfoxide (DMSO).

solubility profile, similar to the

slightly soluble in water but
very soluble in ether and

acetone.[10]

Spectroscopic Analysis

Spectroscopic analysis is critical for the unambiguous identification of 5-
Phenylbenzo[d]thiazole. The expected spectral data are as follows:

e 1H NMR (400 MHz, CDCIs): The proton NMR spectrum is expected to show distinct signals in
the aromatic region (7.0 - 9.0 ppm).
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o Phenyl Group Protons: A multiplet corresponding to the 5 protons of the C5-phenyl ring,

likely appearing between 7.40-7.60 ppm.

o Benzothiazole Protons: The protons on the benzo portion of the core will be distinct. The

proton at C2 (thiazole ring) will be a singlet around 9.0 ppm. The protons at C4, C6, and

C7 will appear as doublets or multiplets, with their chemical shifts influenced by the

anisotropic effect of the adjacent phenyl ring.

e 13C NMR (100 MHz, CDCIs): The carbon NMR will show multiple signals in the aromatic

region (110-170 ppm).

o Thiazole Carbon (C2): Expected to be the most downfield signal, around 168 ppm.[7]

o Other Aromatic Carbons: Approximately 11 other distinct signals for the remaining

aromatic carbons are expected.

The IR spectrum provides information about the functional groups present.

Wavenumber (cm~12)

Vibration Mode

Expected Appearance

3100 - 3000 Aromatic C-H Stretch Sharp, medium intensity bands
C=C and C=N Aromatic Ring Multiple sharp bands of

1600 - 1450 _ _ .
Stretching varying intensity

~1478 Benzothiazole Ring Vibration Characteristic sharp peak[7]
C-H Out-of-plane Bending

770-730 ) ) Strong band
(ortho-disubstituted benzene)

710 - 690 C-S Stretch Weak to medium band[11]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

e Method: Electron Impact (EIl) or Electrospray lonization (ESI).

» Expected Molecular lon (M*): A prominent peak at m/z = 211, corresponding to the

molecular weight of C13HoNS.
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» Expected Fragmentation: Common fragmentation patterns for benzothiazoles involve the
loss of HCN, S, or cleavage of the thiazole ring. The phenyl substituent may also fragment.

Optical and Electronic Properties

Benzothiazole derivatives are well-known for their fluorescent properties, making them useful
as dyes and probes.[6][12][13][14]

o UV-Visible Absorption: 5-Phenylbenzo[d]thiazole is expected to absorb UV light strongly
due to its extended Tt-conjugated system. The absorption maxima (A_max) are predicted to
be in the range of 300-350 nm in solvents like ethanol or cyclohexane.[15]

o Fluorescence: Upon excitation, the molecule is likely to exhibit fluorescence. The emission
wavelength will be longer than the absorption wavelength (Stokes shift), likely in the blue or
green region of the visible spectrum (400-500 nm), depending on the solvent polarity.[6] The
quantum yield of fluorescence would require experimental determination.
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So
(Ground State)

Absorption (Excitation)

UV Photon Absorption
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~300-350 nm
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Caption: Jablonski diagram illustrating the expected photophysical process of 5-
Phenylbenzo[d]thiazole.

Potential Applications in Research and
Development

The physicochemical properties of 5-Phenylbenzo[d]thiazole suggest its utility in several
advanced applications, drawing parallels from the broader benzothiazole family.
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» Medicinal Chemistry: The benzothiazole nucleus is a "privileged scaffold" in drug discovery,
with derivatives showing anticancer, antimicrobial, and neuroprotective activities.[1][16] The
lipophilic phenyl group at the 5-position could enhance membrane permeability and protein-
ligand interactions, making it a valuable core for designing novel therapeutic agents.

o Materials Science: The fluorescent nature of the scaffold makes it a candidate for the
development of organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent
probes for biological imaging.[13][17]

e Synthetic Chemistry: As a functionalized building block, it can be used in the synthesis of
more complex heterocyclic systems and conjugated polymers for electronic applications.[18]

Conclusion

5-Phenylbenzo[d]thiazole is a compound with significant untapped potential. While specific
experimental data is sparse in public literature, a comprehensive physicochemical profile can
be reliably constructed through the analysis of analogous structures. Its predicted properties—
a stable, crystalline nature, defined spectroscopic signatures, and probable fluorescence—
make it a compelling target for further investigation. The synthetic protocols and
characterization data outlined in this guide provide a foundational framework for researchers to
synthesize, identify, and ultimately harness the capabilities of this versatile molecule in drug
discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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